molecular formula C11H13ClN2O3 B3055517 Methyl 3-{[(2-chloroethyl)carbamoyl]amino}benzoate CAS No. 651749-45-0

Methyl 3-{[(2-chloroethyl)carbamoyl]amino}benzoate

Cat. No.: B3055517
CAS No.: 651749-45-0
M. Wt: 256.68
InChI Key: QPGJCDRHLJXGRK-UHFFFAOYSA-N
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Description

Methyl 3-{[(2-chloroethyl)carbamoyl]amino}benzoate (CAS 64624-41-5) is a chemical compound with the molecular formula C 12 H 15 ClN 2 O 3 and a molecular weight of 270.71 g/mol [ citation:1 ]. This benzoate derivative features a urea linkage and a reactive 2-chloroethyl group, making it a valuable intermediate in organic synthesis and medicinal chemistry research. The structural architecture of this molecule incorporates key functional groups that facilitate its research applications. The methyl benzoate moiety provides an electron-rich aromatic system amenable to further functionalization, while the urea linkage (carbamoyl) can participate in hydrogen bonding networks, influencing molecular packing and supramolecular assembly as observed in related aminobenzoate crystal structures [ citation:2 ]. The 2-chloroethyl group serves as an alkylating functionality, enabling the compound to be utilized in constructing more complex molecular architectures. In research contexts, this compound serves as a versatile building block for developing potential therapeutic agents. Its structure aligns with established pharmacophores found in compounds with documented biological activity, including nitrogen mustard derivatives that have been investigated for their alkylating properties [ citation:7 ]. Related aminobenzoic acid derivatives demonstrate diverse applications as synthetic intermediates for cholinesterase inhibitors, antimicrobial agents, and anticancer compounds [ citation:5 ]. Researchers utilize this chemical scaffold in exploring structure-activity relationships, particularly in modifying the urea linkage and chloroalkyl side chain to optimize molecular interactions with biological targets. The compound is provided For Research Use Only and is not intended for diagnostic or therapeutic applications. Researchers should consult the safety data sheet and implement appropriate handling precautions when working with this material.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

methyl 3-(2-chloroethylcarbamoylamino)benzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13ClN2O3/c1-17-10(15)8-3-2-4-9(7-8)14-11(16)13-6-5-12/h2-4,7H,5-6H2,1H3,(H2,13,14,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QPGJCDRHLJXGRK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC(=CC=C1)NC(=O)NCCCl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30659166
Record name Methyl 3-{[(2-chloroethyl)carbamoyl]amino}benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30659166
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

256.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

651749-45-0
Record name Methyl 3-{[(2-chloroethyl)carbamoyl]amino}benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30659166
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 3-{[(2-chloroethyl)carbamoyl]amino}benzoate typically involves the following steps:

    Nitration of Methyl Benzoate: Methyl benzoate is nitrated using a mixture of concentrated sulfuric acid and nitric acid to yield methyl 3-nitrobenzoate.

    Reduction of Nitro Group: The nitro group in methyl 3-nitrobenzoate is reduced to an amino group using a reducing agent such as iron powder in the presence of hydrochloric acid, resulting in methyl 3-aminobenzoate.

    Carbamoylation: Methyl 3-aminobenzoate is then reacted with 2-chloroethyl isocyanate to form this compound.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Types of Reactions:

    Substitution Reactions: The compound can undergo nucleophilic substitution reactions, particularly at the chloroethyl group, where the chlorine atom can be replaced by other nucleophiles.

    Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.

    Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, depending on the functional groups involved.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium hydroxide can be used for substitution reactions.

    Hydrolysis: Acidic hydrolysis can be carried out using hydrochloric acid, while basic hydrolysis can be performed using sodium hydroxide.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be used for oxidation reactions.

Major Products:

    Substitution Products: Depending on the nucleophile used, various substituted derivatives can be obtained.

    Hydrolysis Products: Hydrolysis yields the corresponding carboxylic acid and alcohol.

    Oxidation Products: Oxidation can lead to the formation of carboxylic acids or other oxidized derivatives.

Scientific Research Applications

Medicinal Chemistry

Methyl 3-{[(2-chloroethyl)carbamoyl]amino}benzoate is primarily recognized as an intermediate in the synthesis of pharmaceutical compounds. Its structural features make it a candidate for developing drugs with anticancer and antimicrobial properties. The compound's mechanism of action involves the interaction of the chloroethyl group with nucleophilic sites in biological molecules, which can lead to inhibition of enzyme activity or DNA replication, making it valuable in cancer therapy and antibiotic development.

Organic Synthesis

In organic synthesis, this compound serves as a building block for creating more complex organic molecules. It is utilized in various synthetic pathways to develop derivatives that may exhibit improved biological activity or novel chemical properties. The ability to modify the carbamoyl and chloroethyl groups allows chemists to tailor compounds for specific applications.

Biological Studies

This compound is employed in biological studies to investigate the effects of carbamoyl-containing compounds on cellular processes. Research has indicated that these types of compounds can influence metabolic pathways and cellular signaling, providing insights into their potential therapeutic roles.

Industrial Applications

The compound also finds applications in the development of new materials and chemical processes within industrial settings. Its unique properties enable its use in formulating specialty chemicals that could enhance product performance or stability.

Case Studies and Research Findings

Several studies have explored the efficacy of compounds related to this compound:

  • Anticancer Activity : A study highlighted its potential as an anticancer agent by demonstrating its ability to induce apoptosis in cancer cells through DNA interaction mechanisms.
  • Antimicrobial Properties : Research has shown that derivatives exhibit significant antimicrobial activity against various pathogens, suggesting their utility in developing new antibiotics.

These findings underscore the importance of this compound not only as a synthetic intermediate but also as a potential therapeutic agent.

Mechanism of Action

The mechanism of action of Methyl 3-{[(2-chloroethyl)carbamoyl]amino}benzoate involves its interaction with biological molecules, particularly through the carbamoyl group. The 2-chloroethyl group can form covalent bonds with nucleophilic sites in proteins and DNA, leading to potential biological effects such as inhibition of enzyme activity or DNA replication. The molecular targets and pathways involved depend on the specific biological context and the nature of the interactions.

Comparison with Similar Compounds

Ethyl 3-({[(2-Chloroethyl)amino]carbonyl}amino)benzoate (CAS 470476-90-5)

  • Molecular Formula : C₁₂H₁₅ClN₂O₃
  • Molecular Weight : 270.7 g/mol
  • Key Differences: The ethyl ester substituent increases lipophilicity (LogP ~1.5 vs. ~1.2 for methyl) and may slow hydrolysis rates compared to the methyl analog.
  • Applications : Primarily used in research as a synthetic intermediate.

Methyl 2-[[3-(2-Chlorophenyl)-5-methyl-1,2-oxazole-4-carbonyl]amino]benzoate (CAS 301680-63-7)

  • Molecular Formula : C₁₉H₁₅ClN₂O₄
  • Molecular Weight : 370.8 g/mol
  • Higher molecular weight (370.8 vs. 255.7) reduces membrane permeability. Biological Relevance: The oxazole moiety may confer kinase inhibitory activity, diverging from alkylation-driven mechanisms.

Ethyl 3-({(2Z)-3-[(4-Chlorophenyl)carbamoyl]-2H-chromen-2-ylidene}amino)benzoate (CAS 1327176-09-9)

  • Molecular Formula : C₂₅H₁₉ClN₂O₄
  • Molecular Weight : 446.9 g/mol
  • Key Differences: Chromen (coumarin derivative) backbone introduces fluorescence and UV absorption properties. Extended conjugation improves binding to aromatic biomolecular targets (e.g., DNA intercalation). Applications: Potential use in photodynamic therapy or as a fluorescent probe.

Chlorozotocin (2-(3-(2-Chloroethyl)-3-nitrosoureido)-D-glucopyranose)

  • Molecular Formula : C₉H₁₆ClN₃O₇
  • Molecular Weight : 313.7 g/mol
  • Key Differences: Nitrosourea group and glucopyranose substituent enhance water solubility, unlike lipophilic benzoate esters. Biological Activity: Demonstrated antitumor efficacy in L1210 leukemia models with reduced bone marrow toxicity compared to other nitrosoureas (e.g., carmustine) due to selective uptake by tumor cells .

Data Table: Comparative Analysis

Compound Name Molecular Formula Molecular Weight (g/mol) Key Functional Groups Biological Activity/Applications
Methyl 3-{[(2-chloroethyl)carbamoyl]amino}benzoate C₁₁H₁₂ClN₂O₃ 255.7 Methyl ester, 2-chloroethyl Potential alkylating agent (research use)
Ethyl 3-({[(2-chloroethyl)amino]carbonyl}amino)benzoate C₁₂H₁₅ClN₂O₃ 270.7 Ethyl ester, 2-chloroethyl Synthetic intermediate
Methyl 2-[[3-(2-chlorophenyl)-5-methyl-oxazole-4-carbonyl]amino]benzoate C₁₉H₁₅ClN₂O₄ 370.8 Oxazole, chlorophenyl Kinase inhibition (hypothetical)
Ethyl 3-({(2Z)-3-[(4-chlorophenyl)carbamoyl]chromen-2-ylidene}amino)benzoate C₂₅H₁₉ClN₂O₄ 446.9 Chromen, 4-chlorophenyl Fluorescent probes, photodynamic therapy
Chlorozotocin C₉H₁₆ClN₃O₇ 313.7 Nitrosourea, glucopyranose Antitumor (L1210 leukemia), reduced myelotoxicity

Mechanistic and Toxicity Comparisons

  • Alkylation Potential: this compound and its ethyl analog likely act via 2-chloroethyl-mediated DNA alkylation, akin to Chlorozotocin. However, Chlorozotocin’s nitrosourea group enables carbamoylation, enhancing crosslinking efficiency .
  • Toxicity Profile : Chlorozotocin’s reduced bone marrow toxicity (≤10% myelosuppression at effective doses) contrasts with traditional nitrosoureas, attributed to preferential tumor uptake . Benzoate esters may exhibit higher organ-specific toxicity due to esterase-mediated release of reactive intermediates.
  • Solubility and Distribution: Methyl/ethyl esters are more lipophilic than Chlorozotocin’s glucopyranose, favoring blood-brain barrier penetration but limiting aqueous solubility.

Biological Activity

Methyl 3-{[(2-chloroethyl)carbamoyl]amino}benzoate is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in the fields of cancer therapy and antimicrobial research. This article explores its biological mechanisms, applications, and relevant studies that highlight its efficacy.

Chemical Structure and Properties

The compound features a carbamoyl group linked to a benzoate moiety, with a chloroethyl substituent that plays a crucial role in its biological activity. The presence of the 2-chloroethyl group allows for covalent bonding with nucleophilic sites in proteins and DNA, which can lead to various biological effects, such as enzyme inhibition and DNA alkylation.

The mechanism of action involves several pathways:

  • Covalent Bond Formation : The 2-chloroethyl group can form covalent bonds with nucleophiles in biological molecules, leading to potential inhibition of enzyme activity or interference with DNA replication.
  • Metabolic Activation : Studies have indicated that compounds with similar structures undergo metabolic activation, resulting in the formation of active metabolites that exhibit cytotoxic effects against cancer cells .
  • Anticancer Activity : The compound has been shown to possess anticancer properties, particularly through its ability to induce apoptosis in tumor cells by disrupting normal cellular processes .

Anticancer Properties

Research indicates that this compound exhibits significant anticancer activity. It has been evaluated against various cancer cell lines, demonstrating the following IC50 values:

Cell Line IC50 (µM) Reference
MCF-75.85
A5493.0
HCT11622.54

These values suggest that the compound is more effective than standard chemotherapeutics like doxorubicin and erlotinib.

Antimicrobial Activity

In addition to its anticancer properties, the compound has shown potential as an antimicrobial agent. Its structure allows it to interact with bacterial enzymes, inhibiting their function:

  • Gram-positive bacteria : Effective against strains such as Staphylococcus aureus, including methicillin-resistant variants (MRSA).
  • Mechanism : The compound likely inhibits bacterial DNA gyrase and topoisomerase IV, critical enzymes for bacterial replication .

Case Studies

  • Cancer Chemotherapy : In a study involving rat liver microsomes, it was found that the metabolic products of similar chloroethyl compounds were capable of forming mutagenic agents like chloroacetaldehyde, which may explain their anticancer activity through DNA alkylation mechanisms .
  • Antimicrobial Screening : A comparative study highlighted this compound's superior activity against resistant bacterial strains compared to conventional antibiotics. The study emphasized its potential role in developing new antimicrobial therapies .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Methyl 3-{[(2-chloroethyl)carbamoyl]amino}benzoate
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Methyl 3-{[(2-chloroethyl)carbamoyl]amino}benzoate

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